![molecular formula C19H30N4O2 B4974656 N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, also known as CPP-115, is a synthetic compound that has been studied extensively for its potential use in treating various neurological disorders. The compound is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in regulating the levels of GABA in the brain.
Mécanisme D'action
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide increases GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. Additionally, increased GABA levels have been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.
Biochemical and Physiological Effects:
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. Additionally, increased GABA levels have been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models. N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide is a potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in various neurological disorders. However, the compound is highly lipophilic, making it difficult to dissolve in aqueous solutions. Additionally, N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has a short half-life, requiring frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide. One potential application is in the treatment of drug addiction, where increased GABA levels in the brain may reduce drug-seeking behaviors. Additionally, N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide may have applications in the treatment of anxiety disorders, where anxiolytic effects may be beneficial. Finally, further research is needed to understand the long-term effects of N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide on neuronal function and behavior.
Méthodes De Synthèse
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide is synthesized through a multi-step process involving the reaction of 1-(cyclopentylcarbonyl)piperidine-4-carboxylic acid with 1H-pyrazol-5-amine, followed by the addition of 3-methylbutanoyl chloride. The resulting product is purified through column chromatography to yield N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide in high purity.
Applications De Recherche Scientifique
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. Additionally, N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to have anxiolytic effects, reducing anxiety-related behaviors in animal models.
Propriétés
IUPAC Name |
N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-14(2)13-18(24)21-17-7-10-20-23(17)16-8-11-22(12-9-16)19(25)15-5-3-4-6-15/h7,10,14-16H,3-6,8-9,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJLARUCVFHWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)
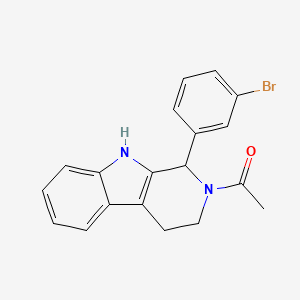
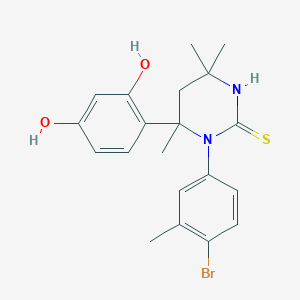
![2-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4974598.png)
![1-[(4-chlorophenoxy)acetyl]-5-phenyl-2-pyrrolidinone](/img/structure/B4974616.png)
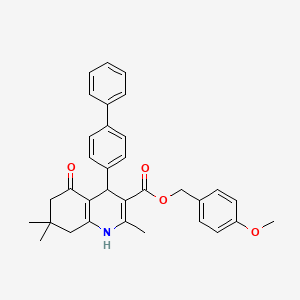
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
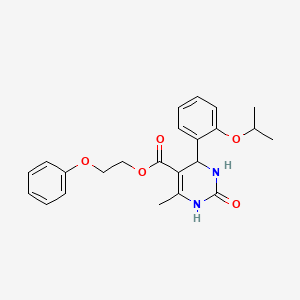
![2-({4-allyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4974648.png)
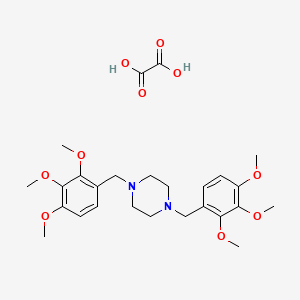
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)